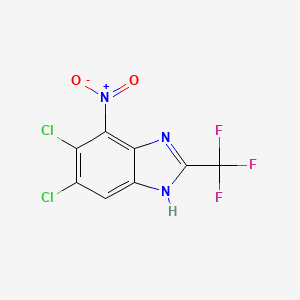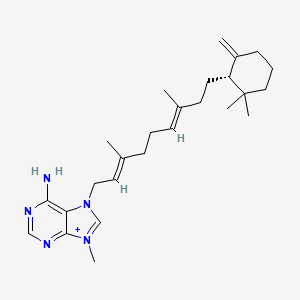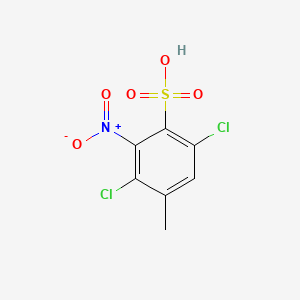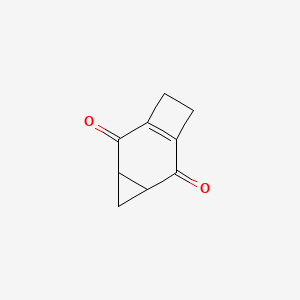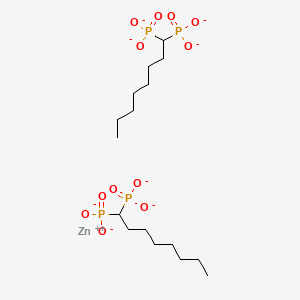
Zinc dioctyl diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zinc dioctyl diphosphonate is a coordination compound that features zinc bound to the anion of dioctyl diphosphonic acid. This compound is known for its applications in various fields, including lubrication, corrosion inhibition, and as an additive in industrial processes. Its unique chemical structure allows it to interact with different substrates, providing beneficial properties such as anti-wear and anti-corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc dioctyl diphosphonate typically involves the reaction of dioctyl diphosphonic acid with a zinc salt, such as zinc oxide or zinc acetate. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as:
Properties
CAS No. |
84030-27-3 |
|---|---|
Molecular Formula |
C16H32O12P4Zn-6 |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
zinc;dioxido-oxo-(1-phosphonatooctyl)-λ5-phosphane |
InChI |
InChI=1S/2C8H20O6P2.Zn/c2*1-2-3-4-5-6-7-8(15(9,10)11)16(12,13)14;/h2*8H,2-7H2,1H3,(H2,9,10,11)(H2,12,13,14);/q;;+2/p-8 |
InChI Key |
WBECSJYNVPJPAT-UHFFFAOYSA-F |
Canonical SMILES |
CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])P(=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


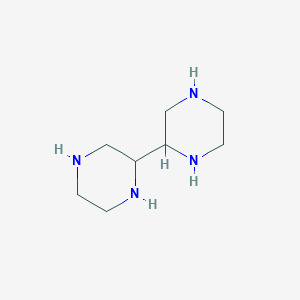
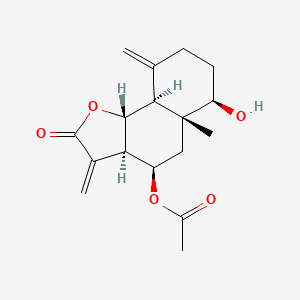

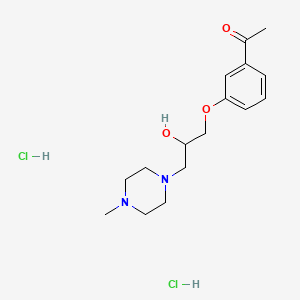
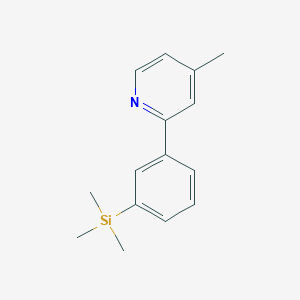
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
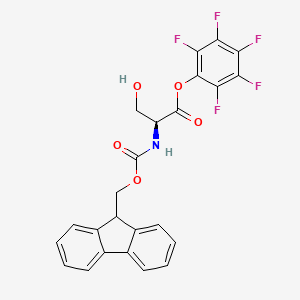
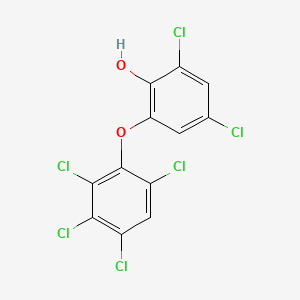
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
